Diethyl malate
Overview
Description
Diethyl malate, also known as diethyl 2-hydroxybutanedioate, is an organic compound with the molecular formula C8H14O5. It is a diethyl ester of malic acid and appears as a colorless liquid with a fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Mechanism of Action
Target of Action
Diethyl malate, also known as the diethyl ester of malonic acid, primarily targets thiol groups in various biological processes . It is a thiol-reactive α,β-unsaturated carbonyl compound .
Mode of Action
The mechanism of action of this compound involves the disruption of disulfide bonds , leading to conformational changes in proteins and altering their activity . This interaction with its targets results in the depletion of glutathione (GSH) in exposed cells .
Result of Action
The primary molecular effect of this compound’s action is the depletion of glutathione (GSH) in exposed cells . This can lead to significant changes in cellular redox status, potentially affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
Diethyl malate plays a significant role in biochemical reactions, particularly in the context of metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme fumarase, which catalyzes the reversible hydration of fumarate to malate. This compound can act as a substrate for fumarase, influencing the tricarboxylic acid (TCA) cycle. Additionally, this compound interacts with glutathione, a crucial antioxidant in cells, affecting redox balance and cellular defense mechanisms .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can deplete cellular glutathione levels, leading to oxidative stress and altered cell signaling. This compound also affects gene expression by modulating the activity of transcription factors involved in stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to specific enzymes, such as fumarase, altering their activity and influencing metabolic flux. It can also inhibit or activate enzymes involved in redox reactions, impacting cellular redox balance. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the malate-aspartate shuttle. It interacts with enzymes such as fumarase and malate dehydrogenase, influencing the conversion of fumarate to malate and vice versa. This compound also affects the levels of metabolites, such as NADH and ATP, by modulating the activity of key enzymes in these pathways. These interactions play a crucial role in maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via dicarboxylate transporters, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are critical for its function and impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to various cellular compartments, such as the mitochondria and cytoplasm, through specific targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its role in metabolic pathways and cellular processes. For example, its presence in the mitochondria is crucial for its involvement in the TCA cycle and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl malate can be synthesized through the esterification of malic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malic acid and ethanol with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with ethanol under controlled conditions. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Diethyl malate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into malic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: Can be oxidized to form diethyl oxaloacetate.
Common Reagents and Conditions:
Esterification: Ethanol and sulfuric acid.
Hydrolysis: Water and hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Malic acid and ethanol.
Oxidation: Diethyl oxaloacetate.
Scientific Research Applications
Diethyl malate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Diethyl maleate: An ester of maleic acid, used in the synthesis of polymers and as a dienophile in Diels-Alder reactions.
Dimethyl malate: A similar ester of malic acid, used in similar applications but with different physical properties.
Diethyl fumarate: An ester of fumaric acid, used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness of Diethyl Malate: this compound is unique due to its specific ester structure and its role in various metabolic pathways. Its ability to participate in esterification and hydrolysis reactions makes it a versatile compound in both synthetic and biological applications. Additionally, its use in flavor and fragrance production highlights its importance in the food and cosmetic industries.
Properties
IUPAC Name |
diethyl 2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048081 | |
Record name | Diethyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone | |
Record name | Diethyl malate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; miscible in alcohol and oil | |
Record name | Diethyl malate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.128 | |
Record name | Diethyl malate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7554-12-3, 626-11-9, 7554-28-1 | |
Record name | Diethyl malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (±)-malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diethyl L-malate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diethyl malate has been shown to inhibit beta-lactamase class A from Bacillus licheniformis. [] It achieves this by binding to the enzyme's active site, causing earlier equilibrium and decreasing the fluctuation of Ser70, a crucial residue for enzyme activity. [] This interaction ultimately prevents the hydrolysis of the beta-lactam ring in antibiotics like benzyl penicillin, effectively reducing antibiotic resistance. []
ANone: While the provided abstracts do not contain spectroscopic data, this compound's molecular formula is C8H14O5, and its molecular weight is 190.19 g/mol.
A: One study employed this compound as an additive in poly(lactic acid) (PLA) films designed for controlled drug release. [] The addition of this compound enhanced drug release, particularly when combined with diethyl tartrate, by increasing water uptake within the film and promoting the formation of open pores on its surface. []
ANone: The provided abstracts do not mention any catalytic properties of this compound.
A: Yes, molecular docking studies have been conducted to predict the binding mode of this compound and its analogs with the active site of beta-lactamase. [] Additionally, molecular dynamics (MD) simulations have been used to analyze the structural changes in beta-lactamase upon inhibitor binding, including this compound. [] These simulations revealed that this compound binding leads to earlier equilibrium of the enzyme and decreased fluctuation of Ser70. []
A: Research suggests that modifications to the ester groups of this compound influence its ability to enhance drug release from PLA films. [] For instance, replacing the ethyl groups with methyl groups (dimethyl tartrate) resulted in a comparable enhancement of drug release, while longer alkyl chains (di-i-propyl and di-n-butyl esters) significantly diminished this effect. []
ANone: The provided abstracts do not contain information on the stability and formulation of this compound specifically.
ANone: The provided abstracts do not contain information on SHE regulations specific to this compound.
A: While the provided abstracts do not provide detailed PK/PD information, one study demonstrated the in vivo efficacy of this compound against beta-lactamase. [] It successfully decreased the minimum inhibitory concentration (MIC) of benzyl penicillin against Bacillus licheniformis by sixteen-fold, confirming its ability to restore antibiotic susceptibility in vivo. []
A: In vitro studies have demonstrated that this compound effectively inhibits beta-lactamase activity, leading to a decrease in the MIC of benzyl penicillin against Bacillus licheniformis. [] This inhibitory effect is directly correlated with the decreased MIC values observed. [] Additionally, in vivo studies have confirmed the efficacy of this compound in reducing antibiotic resistance. []
ANone: The provided abstracts do not contain information on resistance and cross-resistance associated with this compound.
ANone: The provided abstracts do not contain information on the toxicology and safety profile of this compound.
ANone: While the provided abstracts do not offer a comprehensive historical context, research on this compound, particularly its use as an additive and its biological activity, appears to be ongoing. Further research is necessary to fully elucidate its potential applications in various fields.
A: The research on this compound spans multiple disciplines. For example, its use as an additive in PLA films for drug delivery highlights its relevance in material science and pharmaceutical research. [] Additionally, its ability to inhibit beta-lactamase showcases its potential in combating antibiotic resistance, bridging the fields of biochemistry, microbiology, and medicine. [] Further research might uncover more cross-disciplinary applications of this compound.
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